![molecular formula C14H11ClO3 B6381538 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% CAS No. 1262001-05-7](/img/structure/B6381538.png)
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%
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Overview
Description
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% (abbreviated as 2-CMP) is a phenolic compound that is widely used in the synthesis of various drugs, reagents, and other compounds. It is a white crystalline solid with a melting point of 99-101°C and a boiling point of 310-312°C. 2-CMP has been used in a variety of scientific research applications, including drug synthesis and biochemistry.
Scientific Research Applications
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and pharmacology. It has been used to synthesize a variety of drugs, such as the anti-inflammatory drug celecoxib and the anticoagulant enoxaparin. It has also been used to synthesize reagents, such as the fluorescent dye 8-hydroxyquinoline. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been used in studies of enzyme inhibition, protein-protein interactions, and other biochemical processes.
Mechanism of Action
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Biochemical and Physiological Effects
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and thrombin. It has also been shown to interact with proteins, such as the human serotonin transporter. In addition, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has been shown to have anti-inflammatory, anticoagulant, and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable at room temperature. In addition, it can be used in a variety of experiments, including drug synthesis, enzyme inhibition, and protein-protein interactions. However, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% has several limitations for use in lab experiments. It is toxic and should be handled with caution, and it is not soluble in water.
Future Directions
There are a variety of potential future directions for 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% research. One potential direction is to develop new methods of synthesizing 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95%, such as using microwave-assisted synthesis or enzymatic synthesis. In addition, further research could be conducted to investigate the biochemical and physiological effects of 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% on various cell types and tissues. Finally, 2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% could be used in drug synthesis and drug delivery to develop novel drugs with improved efficacy and safety.
Synthesis Methods
2-Chloro-5-(3-methoxycarbonylphenyl)phenol, 95% is synthesized via a catalytic reaction between 2-chloro-5-hydroxybenzophenone and 3-methoxycarbonylphenylmagnesium bromide. The reaction is carried out in a solvent, such as ethanol, at a temperature of 80-90°C. The reaction is complete in approximately 4 hours.
properties
IUPAC Name |
methyl 3-(4-chloro-3-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14(17)11-4-2-3-9(7-11)10-5-6-12(15)13(16)8-10/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOAXRIBALVIOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686038 |
Source
|
Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-methoxycarbonylphenyl)phenol | |
CAS RN |
1262001-05-7 |
Source
|
Record name | Methyl 4'-chloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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